molecular formula C10H15N3O5 B2971319 3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid CAS No. 1856064-19-1

3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B2971319
CAS No.: 1856064-19-1
M. Wt: 257.246
InChI Key: AMUBDZIPXSBPKD-UHFFFAOYSA-N
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Description

3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid is a chemical compound with the molecular formula C10H15N3O5 It is characterized by the presence of a pyrazole ring substituted with an isopropoxy group and a nitro group, along with a butanoic acid side chain

Preparation Methods

The synthesis of 3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring through a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . The isopropoxy and nitro groups are then introduced through subsequent substitution reactions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The isopropoxy group can be substituted with other alkoxy groups using appropriate reagents.

    Hydrolysis: The ester bond in the butanoic acid side chain can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid include other pyrazole derivatives with different substituents. For example:

    3-(4-nitro-1H-pyrazol-1-yl)butanoic acid: Lacks the isopropoxy group.

    3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid: Contains a methoxy group instead of an isopropoxy group.

The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

3-(4-nitro-3-propan-2-yloxypyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5/c1-6(2)18-10-8(13(16)17)5-12(11-10)7(3)4-9(14)15/h5-7H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUBDZIPXSBPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NN(C=C1[N+](=O)[O-])C(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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